

Application Notes and Protocols: In Vivo Imaging of Dalzanemdor's Brain Distribution

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Compound of Interest

Compound Name: *Dalzanemdor*

Cat. No.: *B11931302*

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Introduction

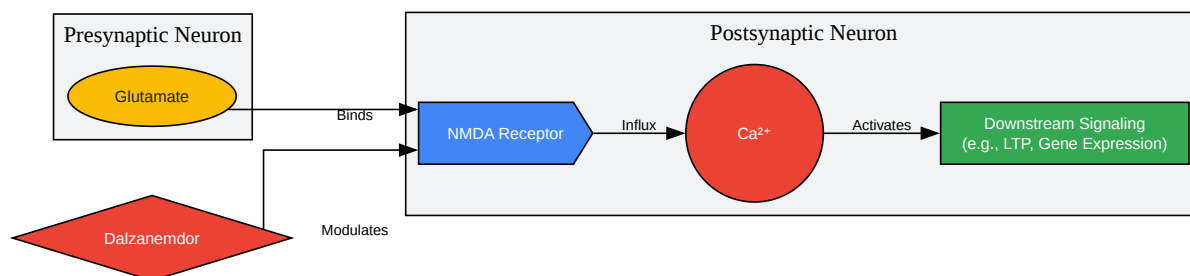
Dalzanemdor (formerly SAGE-718) is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a neurosteroid analog of 24S-hydroxycholesterol, it is designed to enhance NMDA receptor function, which is crucial for learning, memory, and cognition.[1][2] Given its mechanism of action, understanding the brain pharmacokinetics and target engagement of **Dalzanemdor** is critical for its development as a potential therapeutic for cognitive impairment in neurological disorders.

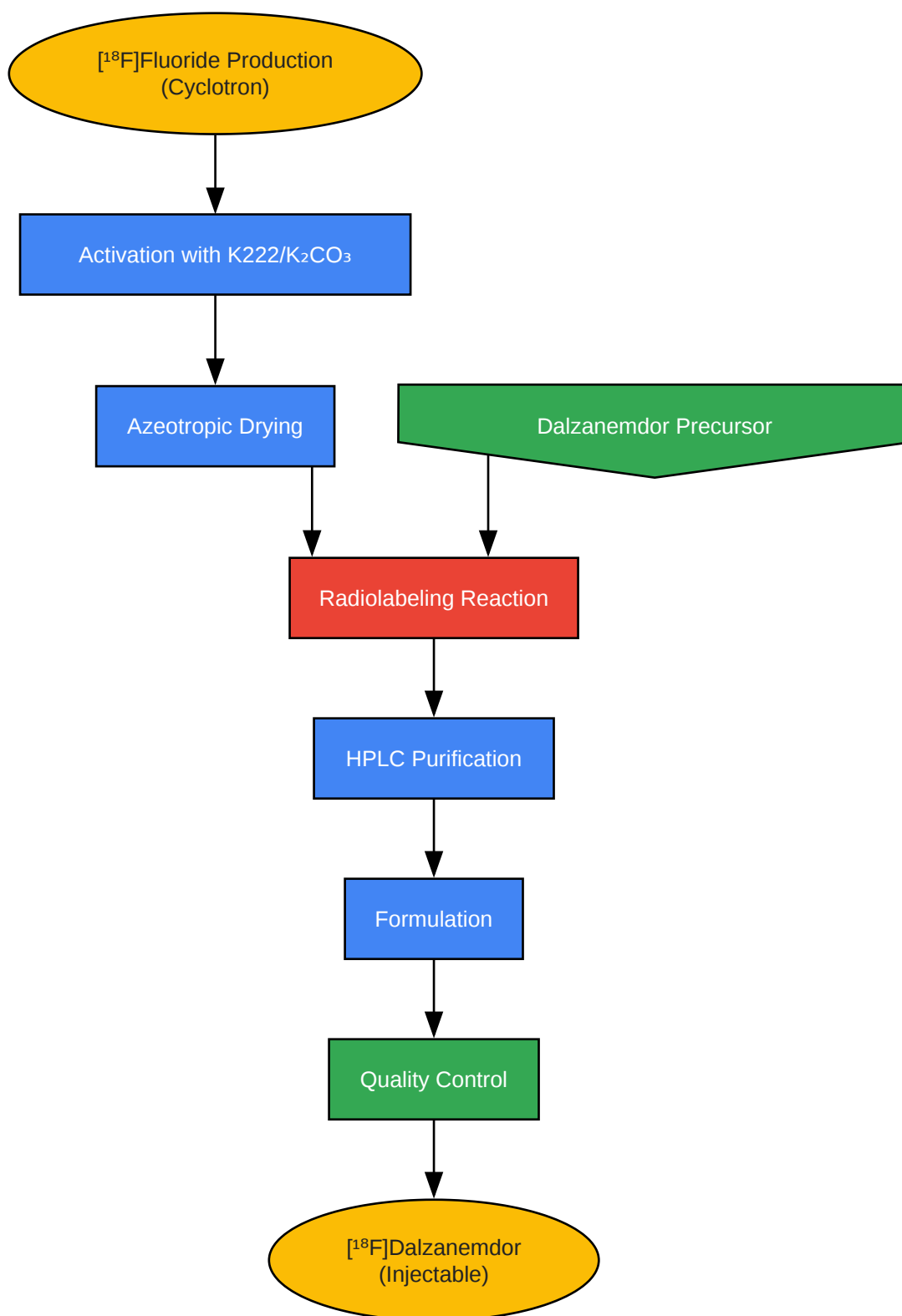
These application notes provide a detailed overview of proposed in vivo imaging techniques to track the distribution of **Dalzanemdor** in the brain. Due to the current lack of publicly available, specific imaging studies for **Dalzanemdor**, this document outlines hypothetical yet experimentally sound protocols based on established methodologies for small molecule brain imaging. The primary recommended modalities are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which offer high sensitivity for quantitative and dynamic tracking of radiolabeled compounds.

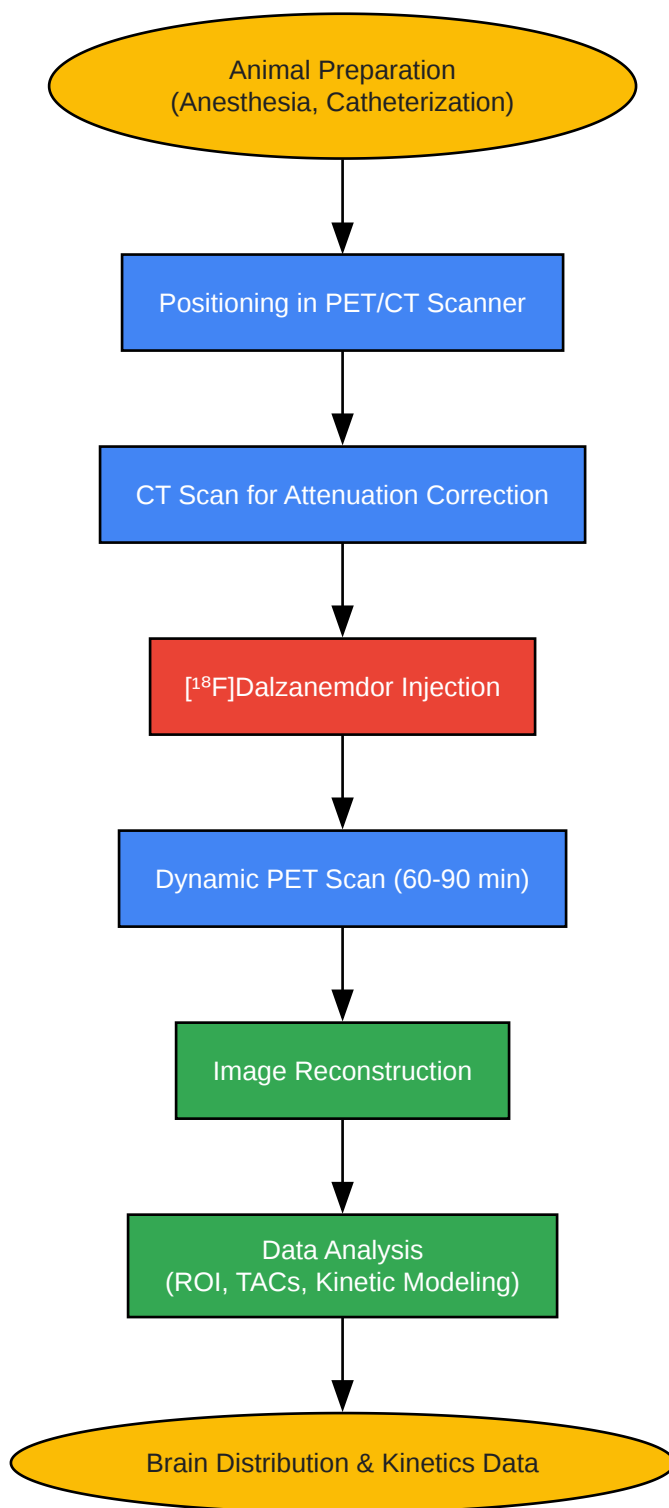
Signaling Pathway of Dalzanemdor

Dalzanemdor acts as a positive allosteric modulator of NMDA receptors. These receptors are ionotropic glutamate receptors that play a pivotal role in excitatory neurotransmission and synaptic plasticity. The proposed mechanism involves **Dalzanemdor** binding to an allosteric

site on the NMDA receptor, enhancing its function in the presence of the agonist glutamate. This modulation is believed to be beneficial in conditions associated with NMDA receptor hypofunction.







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References

- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
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